molecular formula C19H19ClO7 B12591221 Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester CAS No. 874812-62-1

Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester

Cat. No.: B12591221
CAS No.: 874812-62-1
M. Wt: 394.8 g/mol
InChI Key: VLJJXANATXDRIO-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is a complex organic compound with the molecular formula C19H19ClO7 and a molecular weight of 394.8 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted acetic acid esterified with a phenyl ring that is further substituted with methoxy and trimethoxybenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester typically involves the esterification of chloroacetic acid with a phenol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction temperature and pressure are carefully controlled to ensure the efficient conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chloro-substituted acetic acid ester makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

874812-62-1

Molecular Formula

C19H19ClO7

Molecular Weight

394.8 g/mol

IUPAC Name

[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] 2-chloroacetate

InChI

InChI=1S/C19H19ClO7/c1-23-13-6-5-11(7-14(13)27-17(21)10-20)18(22)12-8-15(24-2)19(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3

InChI Key

VLJJXANATXDRIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCl

Origin of Product

United States

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